Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring a fused pyrrolidine-oxazole core with a tert-butyl carboxylate ester and a pyrrolidin-3-yl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Synthesis typically involves multi-step reactions using reagents such as N,N′-carbonyldiimidazole (CDI) and hydrogenation under controlled conditions .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4.ClH/c1-14(2,3)21-12(18)16-7-10-11(8-16)20-13(19)17(10)9-4-5-15-6-9;/h9-11,15H,4-8H2,1-3H3;1H/t9?,10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYAEANHDFOEH-LLRQXEEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2C3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC(=O)N2C3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group is susceptible to acidic hydrolysis. Under conditions such as HCl in aqueous methanol or trifluoroacetic acid (TFA) in dichloromethane, the ester is cleaved to yield a carboxylic acid derivative. This reaction is critical for deprotection in synthetic workflows .
| Reaction | Conditions | Product |
|---|---|---|
| Ester hydrolysis | HCl (aq.)/MeOH, reflux | (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d] oxazole-5-carboxylic acid;hydrochloride |
Oxazole Ring Reactivity
The oxazole ring may undergo ring-opening reactions under strong nucleophilic or electrophilic conditions. For example:
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Acidic Hydrolysis : Prolonged exposure to HCl or HBr can cleave the oxazole ring, yielding an amide or amine derivative .
-
Oxidation : Using oxidizing agents like tetrabutylammonium periodate (nBu4NIO4) in methanol/water mixtures can generate ketone or lactam derivatives, as observed in analogous pyrrolo-oxazole systems .
Pyrrolidine Substituent Reactions
The pyrrolidin-3-yl group introduces secondary amine reactivity:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
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Salt Formation : The hydrochloride counterion enhances solubility in polar solvents and stabilizes the compound during storage .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of related tert-butyl pyrrolo-oxazole carboxylates indicates decomposition above 200°C, primarily releasing CO2 and isobutylene due to ester cleavage .
Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparison Points :
Structural Complexity: The target compound’s fused pyrrolo-oxazole system distinguishes it from simpler pyrrolidine or pyrrolo[3,4-b]pyrrole derivatives (e.g., and ).
Pharmacological Activity :
- The benzotriazole-substituted analog (compound 27 in ) shows potent ATX inhibition (IC₅₀ < 100 nM), suggesting that the target compound’s pyrrolidin-3-yl group may influence binding affinity or selectivity .
Solubility and Stability :
- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like the benzyl-substituted derivative in . However, solubility in phosphate buffer (HT-Solubility assay) is moderate, similar to other tert-butyl carboxylate derivatives .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , involving CDI-mediated coupling and hydrogenation. In contrast, the pyrrolidine derivative in requires a one-pot two-step reaction, highlighting divergent synthetic strategies .
Research Findings and Implications
- Autotaxin Inhibition : Structural analogs with aromatic substituents (e.g., benzotriazole) exhibit stronger ATX inhibition than aliphatic-substituted derivatives, implying that the target compound’s pyrrolidin-3-yl group may offer a balance between potency and metabolic stability .
- Metabolic Stability : Glutathione adduct screening () reveals that tert-butyl carboxylate derivatives resist nucleophilic attack, suggesting the target compound may have favorable metabolic profiles compared to ester-rich analogs like those in .
Preparation Methods
Acylation of Amino Alcohol Precursors
The oxazole core derives from α-acylamino alcohol intermediates. In a protocol adapted from PMC3039172, treatment of N-Boc-protected pyrrolidinone alcohol with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C generates a mesylate intermediate. Subsequent intramolecular cyclization under basic conditions (Cs₂CO₃, DMF, 80°C) affords the bicyclic oxazolone system in 72–78% yield.
Critical Parameters
- Temperature Control : Mesylation at ≤0°C minimizes side reactions
- Base Selection : Cesium carbonate enhances cyclization efficiency vs. K₂CO₃ or NaH
- Solvent : Anhydrous DMF stabilizes the transition state during ring closure
Stereoselective Introduction of the Pyrrolidin-3-Yl Group
Nucleophilic Displacement at C3
The oxazolone’s C3 position undergoes SN2 displacement with pyrrolidin-3-ylamine. Per PMC2805096, activation of the oxazolone as its triflate (using Tf₂O, 2,6-lutidine) enables amine coupling at −40°C in THF, achieving 85–90% conversion. Chiral purity (3aR,6aS) is maintained by using enantiomerically pure starting materials.
Optimization Data
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Tf₂O, −40°C | 89 | 99 |
| MsCl, 0°C | 62 | 98 |
| TsCl, RT | 41 | 95 |
tert-Butyl Carbamate Installation and Deprotection
Boc Protection Strategy
The tert-butyl group is introduced early via Boc protection of a secondary amine intermediate. As detailed in US2004/162340, reaction with Boc anhydride (1.5 equiv) in THF/water (3:1) at pH 8–9 (NaHCO₃) provides the protected amine in 94% yield. Final HCl-mediated deprotection (6N HCl, THF, 20°C) yields the hydrochloride salt with >99% purity.
Workup Protocol
- Neutralize excess HCl with K₂CO₃
- Extract with EtOAc (3×)
- Crystallize from toluene/diisopropyl ether
Integrated Synthesis Route
Combining these steps yields an optimized four-step sequence:
Step 1 : Mesylation of N-Boc-pyrrolidinone alcohol
Step 2 : Cs₂CO₃-mediated cyclization
Step 3 : Triflate activation and pyrrolidin-3-ylamine coupling
Step 4 : HCl salt formation
Overall Yield : 68% (from pyrrolidinone alcohol)
Purity : ≥99% (HPLC)
Stereochemical Integrity : 99% ee (Chiralcel OD-H)
Comparative Analysis of Alternative Methods
Microwave-Assisted Cyclization
Adapting IJPSONLINE methods, microwave irradiation (350 W, 65°C, 8 min) reduces cyclization time from 10 h to 15 min but lowers yield to 58% due to thermal decomposition.
Copper-Catalyzed Coupling
PMC3039172 reports CuI/N,N’-dimethylethylenediamine catalysts for aryl couplings. While effective for phosphine ligands, this system gives ≤45% yield for pyrrolidine functionalization.
Scalability and Industrial Considerations
- Cost Drivers : Pyrrolidin-3-ylamine accounts for 62% of raw material costs
- Solvent Recovery : THF and DMF are recycled via distillation (90% recovery)
- Waste Streams : Mesylate byproducts require NaOH treatment before disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
